tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate is an organic compound that features a piperidine ring substituted with a trifluoromethylphenyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a trifluoromethylphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: It can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl groups on biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring can also play a role in the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound features a similar tert-butyl carbamate group but differs in the substitution pattern on the aromatic ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: This compound has a different substituent on the piperidine ring, highlighting the diversity of functional groups that can be introduced.
Uniqueness
The uniqueness of tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate lies in its combination of a trifluoromethyl group and a piperidine ring, which can impart unique chemical and biological properties. The trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
tert-butyl N-[[4-[2-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-6-4-5-7-14(13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKUCBAWHOFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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